tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate
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Overview
Description
tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate: is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a fluorine atom attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-8-fluoroquinazoline with tert-butyl acetate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield tert-butyl 2-amino-8-fluoroquinazoline-4-acetate, while coupling reactions can produce more complex quinazoline derivatives .
Scientific Research Applications
tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate is unique due to the specific positioning of the chlorine and fluorine atoms on the quinazoline ring. This unique arrangement can result in different chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also influences its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14ClFN2O2 |
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Molecular Weight |
296.72 g/mol |
IUPAC Name |
tert-butyl 2-(2-chloro-8-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-11(19)7-10-8-5-4-6-9(16)12(8)18-13(15)17-10/h4-6H,7H2,1-3H3 |
InChI Key |
OEBZIKPWOFFFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C2C=CC=C(C2=NC(=N1)Cl)F |
Origin of Product |
United States |
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